molecular formula C17H20ClNO B1385377 N-(4-Chlorophenethyl)-4-propoxyaniline CAS No. 1040689-05-1

N-(4-Chlorophenethyl)-4-propoxyaniline

Cat. No. B1385377
CAS RN: 1040689-05-1
M. Wt: 289.8 g/mol
InChI Key: CYFMFNSPWCFWJZ-UHFFFAOYSA-N
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Description

N-(4-Chlorophenethyl)-4-propoxyaniline, also known as 4-chlorophenethyl-4-propoxyaniline, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a derivative of aniline, a primary aromatic amine, and is composed of a phenyl ring with a chlorine atom attached to the fourth carbon atom and a propoxy group attached to the nitrogen atom of the aniline. This compound has been investigated for its unique properties and potential applications in a variety of fields, including biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Photodegradation Studies

N-(4-Chlorophenethyl)-4-propoxyaniline and its derivatives have been investigated in photodegradation studies. Abdelhaleem and Chu (2017) explored the photodegradation of 4-chlorophenoxyacetic acid using N-doped TiO2 under visible LED light, revealing a promising process in terms of mineralization of similar compounds (Abdelhaleem & Chu, 2017).

Electrochemical Analysis

Keivani, Shabani-Nooshabadi, and Karimi-Maleh (2017) developed a voltammetric sensor using NiO nanoparticles and a novel catechol derivative for analyzing pollutants like 4-chlorophenol, which is structurally similar to N-(4-Chlorophenethyl)-4-propoxyaniline (Keivani, Shabani‐Nooshabadi, & Karimi-Maleh, 2017).

Polymer Synthesis and Applications

Shahhosseini et al. (2016) synthesized a novel polymer based on aniline derivatives, demonstrating its potential for use in dye-sensitized solar cells, indicating potential applications of N-(4-Chlorophenethyl)-4-propoxyaniline in similar contexts (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).

Catalytic and Degradation Applications

Jin et al. (2018) investigated a catalyst system for the degradation of 4-chlorophenol, which could imply similar applications for N-(4-Chlorophenethyl)-4-propoxyaniline in environmental remediation processes (Jin, Chen, Shen, Guo, Chen, & Tian, 2018).

Spectroscopic Studies

Spectroscopic studies by Finazzi et al. (2003) on substituted N-phenoxyethylanilines provide insights into the vibrational, geometrical, and electronic properties of compounds structurally related to N-(4-Chlorophenethyl)-4-propoxyaniline (Finazzi, Piovoso, Massa, Jubert, Romanelli, Jios, & Autino, 2003).

Cross-Coupling Reactions

Ruiz-Castillo and Buchwald (2016) reviewed Pd-catalyzed cross-coupling reactions for synthesizing aniline derivatives, highlighting techniques potentially applicable to N-(4-Chlorophenethyl)-4-propoxyaniline (Ruiz-Castillo & Buchwald, 2016).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-2-13-20-17-9-7-16(8-10-17)19-12-11-14-3-5-15(18)6-4-14/h3-10,19H,2,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFMFNSPWCFWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NCCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenethyl)-4-propoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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